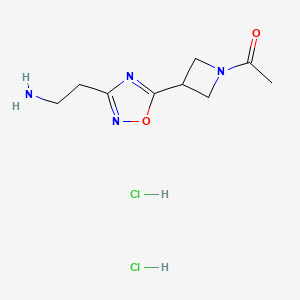

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride

Description

This compound features a unique azetidine (4-membered nitrogen-containing ring) core conjugated to a 1,2,4-oxadiazol-5-yl moiety substituted with a 2-aminoethyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Its molecular formula is C₉H₁₅Cl₂N₄O₂, with a molecular weight of 282.15 g/mol (estimated based on structural analogs).

Properties

IUPAC Name |

1-[3-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.2ClH/c1-6(14)13-4-7(5-13)9-11-8(2-3-10)12-15-9;;/h7H,2-5,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOWQTWMYDOMFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C2=NC(=NO2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring through the condensation of amidoximes with carboxylic acid derivatives or acid chlorides . The azetidine ring can be synthesized via aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The final step involves the coupling of the oxadiazole and azetidine intermediates under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxadiazole or azetidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the effectiveness of oxadiazole derivatives in combating bacterial infections. Specifically, modifications to the 1,2,4-oxadiazole structure have been explored to enhance their activity against gastrointestinal pathogens.

- Mechanism of Action : The quaternary ammonium functionality in modified oxadiazoles has been shown to increase impermeability while retaining antimicrobial activity against pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium . This suggests that compounds like 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride could be developed as targeted antimicrobial agents.

Pharmacological Applications

The pharmacological potential of this compound extends beyond its antimicrobial properties.

- CNS Activity : Compounds with similar structures have been investigated for their ability to act as 5-HT1F receptor agonists. This receptor is implicated in various neurological conditions, suggesting that derivatives of this compound may have therapeutic potential in treating migraines and other disorders related to serotonin dysregulation .

Case Studies

Several studies provide insights into the efficacy and safety of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A study published in ACS Omega demonstrated that specific modifications to the oxadiazole structure led to enhanced antibacterial activity while maintaining low toxicity levels in mammalian cell lines . This highlights the potential for developing new antimicrobial therapies using this compound.

- Pharmacological Research : Research into the pharmacodynamics of similar compounds has shown promising results in animal models for conditions such as anxiety and depression, indicating that further exploration of this compound could yield valuable insights into its therapeutic applications .

Data Table: Comparison of Oxadiazole Derivatives

Mechanism of Action

The mechanism of action of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Selected Analogs

Physicochemical and Pharmacological Properties

Key Observations :

Ring Size and Rigidity: The target compound’s azetidine ring (4-membered) imposes greater conformational strain compared to piperidine (6-membered) or morpholine (6-membered oxygen-containing) analogs. This strain may enhance binding specificity but reduce metabolic stability.

Substituent Effects: The 2-aminoethyl group in the target compound enhances water solubility and enables ionic interactions with biological targets, a feature absent in methoxyphenyl or methyl-substituted analogs. Indole- or chlorophenyl-substituted analogs (e.g., ) show higher lipophilicity, favoring blood-brain barrier penetration but increasing toxicity risks.

Salt Form :

- Dihydrochloride salts (target compound and analog) improve crystallinity and shelf-life compared to single hydrochloride salts or free bases.

Biological Activity

1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The 1,3,4-oxadiazole moiety is known for its diverse biological properties, making it a valuable scaffold in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial effects, anticancer potential, and antioxidant properties.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process often includes:

- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving hydrazones or other nitrogen-containing compounds.

- Azetidine formation : The introduction of azetidine rings can be accomplished through nucleophilic substitution reactions.

- Acetylation : The final product is often acetylated to enhance its biological activity.

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant biological activities due to the presence of electron-withdrawing and electron-donating groups that influence their pharmacological effects .

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives containing the 1,3,4-oxadiazole core exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives were reported as follows:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| AZ-5 | Staphylococcus aureus | 4.19 |

| AZ-9 | Escherichia coli | 6.74 |

| AZ-20 | Bacillus subtilis | 13.74 |

These results suggest that compounds with oxadiazole rings can effectively inhibit bacterial growth and may serve as lead structures for developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of the compound has been evaluated using various cancer cell lines, including MCF-7 (breast cancer). Structure–activity relationship (SAR) studies indicate that modifications at specific positions on the oxadiazole ring significantly enhance anticancer efficacy. Key findings include:

- Compounds with para-substituted halogens exhibited increased cytotoxicity.

- Electron-donating groups at the para position improved both anticancer and antioxidant activities.

In vitro cytotoxicity assays demonstrated that certain derivatives achieved up to 94% inhibition at low concentrations compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The antioxidant potential of the compound was assessed using methods such as the DPPH assay. Results indicated that several synthesized derivatives exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| D-16 | 85 |

| D-20 | 78 |

These findings suggest that the incorporation of oxadiazole moieties may enhance the antioxidant capacity of these compounds .

Case Studies

Several studies have explored the biological activities of similar oxadiazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of 1,3,4-oxadiazole derivatives against a panel of bacterial strains and found that modifications significantly affected their antimicrobial potency.

- Anticancer Activity : Research on thiazolidinone derivatives indicated promising results against various cancer cell lines, supporting further investigation into oxadiazole-containing compounds for cancer therapy .

- Antioxidant Properties : Investigations into the antioxidant capabilities of oxadiazole derivatives revealed their potential in protecting cellular components from oxidative damage.

Q & A

Basic Research Questions

Q. What are the critical synthetic intermediates and reaction conditions for synthesizing this compound?

- Methodological Answer : Synthesis involves sequential ring formation:

- Step 1 : Prepare the 1,2,4-oxadiazole precursor via cyclocondensation of nitrile derivatives with hydroxylamine (reflux in ethanol/glacial acetic acid, 4–6 hours) .

- Step 2 : Functionalize the azetidine ring using nucleophilic substitution (e.g., chloroacetyl chloride, triethylamine catalyst, benzene solvent, 15–16 hours reflux) .

- Key Intermediates : 3-(2-Aminoethyl)-1,2,4-oxadiazole and 1-(azetidin-1-yl)ethanone. Confirm intermediates via ¹H NMR (δ 2.8–3.2 ppm for azetidine protons) and IR (C=N stretch at 1600–1650 cm⁻¹) .

Q. Which analytical techniques are essential for verifying purity and structural integrity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d6) to resolve azetidine (δ 3.5–4.0 ppm) and oxadiazole (δ 8.1–8.3 ppm) protons. IR for functional groups (e.g., NH₂ stretch at 3300–3500 cm⁻¹) .

- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) with UV detection (λ = 254 nm). Purity criteria: ≥95% peak area .

- Elemental Analysis : CHNS results must align with theoretical values (e.g., C: 45.2%, H: 5.8%, N: 20.1% ± 0.4%) .

Advanced Research Questions

Q. How can conflicting data between computational binding predictions and experimental IC₅₀ values be resolved?

- Methodological Answer :

- Re-optimize Computational Models : Use hybrid DFT functionals (e.g., B3LYP/6-31G(d,p)) to refine electronic properties and docking scores .

- Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) under standardized buffer conditions (pH 7.4, 25°C).

- Statistical Analysis : Apply Bland-Altman plots to quantify systematic biases between predicted and observed data .

Q. What experimental design principles apply to ecological risk assessment of this compound?

- Methodological Answer :

- Tiered Testing Framework :

Physicochemical Properties : Measure log P (shake-flask method) and hydrolysis half-life (pH 4–9 buffers, 25°C) .

Ecotoxicology : Follow OECD guidelines (e.g., Daphnia magna acute toxicity, 48-hour EC₅₀) .

Field Studies : Use split-plot designs (4 replicates, randomized blocks) to assess soil adsorption and bioaccumulation in terrestrial ecosystems .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?

- Methodological Answer :

- Derivative Synthesis : Modify three regions:

- Region A : Oxadiazole C-5 substituents (e.g., alkyl vs. aryl groups).

- Region B : Azetidine N-substituents (e.g., methyl vs. cyclopropyl).

- Region C : Aminoethyl chain length (C2 vs. C3).

- Activity Profiling : Screen derivatives in kinase panels (e.g., 50-kinase assay, 1 µM concentration).

- Data Analysis : Use principal component analysis (PCA) to correlate substituent polarity (Hammett σ values) with inhibitory activity .

Data Contradiction Analysis

Q. What strategies address discrepancies in solubility measurements across different laboratories?

- Methodological Answer :

- Standardize Protocols : Use USP <911> guidelines for shake-flask solubility (24-hour equilibration, 37°C).

- Control Variables : Match solvent systems (e.g., PBS pH 7.4 with 0.5% DMSO) and filtration methods (0.22 µm nylon filters).

- Interlaboratory Validation : Perform round-robin testing with ≥3 independent labs, reporting mean ± SD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.